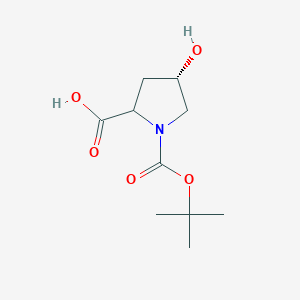

(4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

描述

(4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly referred to as Boc-trans-D-Hyp-OH, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 147266-92-0 |

| Molecular Formula | C₁₀H₁₇N₁O₅ |

| Molecular Weight | 231.25 g/mol |

| Boiling Point | Not available |

| Log P (octanol/water) | 1.75 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

The compound exhibits high gastrointestinal absorption but is not permeant to the blood-brain barrier (BBB), indicating limited central nervous system activity .

Research indicates that this compound may act through modulation of amino acid transport systems, particularly the ASCT2 transporter. This transporter is crucial for maintaining amino acid homeostasis in tissues and is implicated in cancer cell proliferation . Inhibition of ASCT2 has been shown to reduce cell viability in various cancer cell lines, suggesting potential anti-cancer properties for this compound.

Anti-Cancer Potential

A study assessed the effects of this compound on several cancer cell lines, including MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer). The compound demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations .

Neuroprotective Effects

In neuropharmacological studies, the compound exhibited protective effects against neurotoxic agents such as amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease. The compound was shown to reduce oxidative stress markers and inflammatory cytokine production in astrocytes exposed to Aβ . Specifically, it decreased TNF-α levels and improved cell viability under stress conditions.

Study 1: In Vitro Analysis on Cancer Cell Lines

A detailed examination of this compound's effects on MCF-7 cells revealed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

This data indicates a significant reduction in cell viability at higher concentrations, supporting its potential as an anti-cancer agent .

Study 2: Neuroprotective Effects Against Aβ

In a study involving astrocytes treated with Aβ, the administration of this compound showed:

| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 100 | 10 |

| Aβ Only | 43.78 | 50 |

| Aβ + Compound | 62.98 | 30 |

The results demonstrate that the compound not only improved cell viability but also significantly reduced pro-inflammatory cytokine levels .

科学研究应用

1.1. Peptide Synthesis

(4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is utilized as a building block in peptide synthesis. Its structure allows for the incorporation of hydroxyl groups into peptides, enhancing their biological activity and stability. The Boc (tert-butoxycarbonyl) protecting group is commonly used in peptide chemistry to protect amine functionalities during synthesis .

1.2. Drug Development

Research has indicated that derivatives of this compound exhibit potential as anti-inflammatory agents and in the treatment of neurodegenerative diseases. The incorporation of the hydroxypyrrolidine moiety into drug candidates has been shown to improve their pharmacokinetic properties .

2.1. Chiral Synthesis

The chiral nature of this compound makes it an essential intermediate in the synthesis of chiral compounds. Its use in asymmetric synthesis has been documented, where it serves as a chiral auxiliary to induce enantioselectivity in reactions .

2.2. Synthesis of Bioactive Molecules

This compound has been employed in the synthesis of various bioactive molecules, including natural products and pharmaceuticals. Its ability to participate in reactions such as nucleophilic substitutions and cyclizations expands its utility in organic synthesis .

3.1. Synthesis of Peptide Derivatives

A study demonstrated the use of this compound in synthesizing peptide derivatives with enhanced biological activity against specific cancer cell lines. The introduction of this compound improved the solubility and stability of the resultant peptides, leading to increased efficacy in biological assays .

3.2. Development of Anti-inflammatory Agents

In another case study, researchers synthesized a series of anti-inflammatory compounds based on this compound. The modifications made to the core structure resulted in compounds that showed significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications .

属性

IUPAC Name |

(4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENKAPCDIOILGV-PKPIPKONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731012 | |

| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946610-68-0 | |

| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。